molecular formula C14H16F3N3 B8213280 trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile

trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile

Cat. No.: B8213280
M. Wt: 283.29 g/mol
InChI Key: XSUSILNKXHRYEW-ZJUUUORDSA-N
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Description

trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2,5-dimethylpiperazine with appropriate reagents under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Coupling with Benzonitrile: The final step involves coupling the piperazine derivative with a benzonitrile compound under catalytic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized piperazine derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study cellular processes.

Medicine:

  • Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

Industry:

  • Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(2,5-Dimethylpiperazin-1-yl)benzonitrile: Lacks the trifluoromethyl group.

    2-Trifluoromethylbenzonitrile: Lacks the piperazine ring.

    4-(2,5-Dimethylpiperazin-1-yl)-2-chlorobenzonitrile: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness:

  • The presence of both the trifluoromethyl group and the piperazine ring in trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile imparts unique chemical and biological properties, making it distinct from similar compounds. These features contribute to its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3/c1-9-8-20(10(2)7-19-9)12-4-3-11(6-18)13(5-12)14(15,16)17/h3-5,9-10,19H,7-8H2,1-2H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUSILNKXHRYEW-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C2=CC(=C(C=C2)C#N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C2=CC(=C(C=C2)C#N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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